5-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide
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Overview
Description
5-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, a cyclopentylcarbamoyl group, and a furan moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE typically involves multi-step organic reactions. The key steps include the formation of the quinazolinone core, the introduction of the cyclopentylcarbamoyl group, and the attachment of the furan moiety. Common reagents used in these reactions include cyclopentanone, furan-2-carbaldehyde, and various amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone core.
Substitution: The furan and cyclopentylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinazolinone derivatives.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopentylcarbamoyl and furan groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Cyclopentylcarbamoyl Compounds: Molecules featuring the cyclopentylcarbamoyl group.
Furan Derivatives: Compounds containing the furan moiety.
Uniqueness
5-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(FURAN-2-YL)METHYL]PENTANAMIDE is unique due to its combination of the quinazolinone core, cyclopentylcarbamoyl group, and furan moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H30N4O5 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
5-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C25H30N4O5/c30-22(26-16-19-10-7-15-34-19)13-5-6-14-28-24(32)20-11-3-4-12-21(20)29(25(28)33)17-23(31)27-18-8-1-2-9-18/h3-4,7,10-12,15,18H,1-2,5-6,8-9,13-14,16-17H2,(H,26,30)(H,27,31) |
InChI Key |
DLNRKMHQYFNWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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